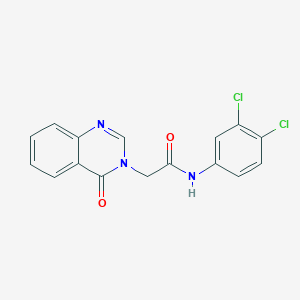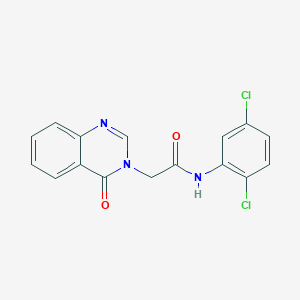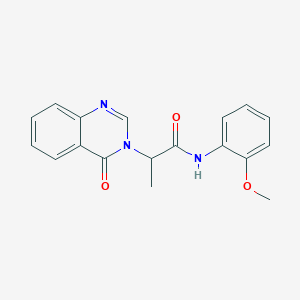![molecular formula C18H15F3N4O2 B278809 5-ethyl-1-phenyl-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278809.png)
5-ethyl-1-phenyl-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-1-phenyl-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as TAK-659 and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
TAK-659 acts as a selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in the activation of B cells and the immune response. By inhibiting BTK, TAK-659 can prevent the activation of downstream signaling pathways that are involved in the proliferation and survival of cancer cells and the immune response.
Biochemical and Physiological Effects:
TAK-659 has been shown to have significant biochemical and physiological effects on cancer cells and the immune system. It can induce apoptosis (programmed cell death) in cancer cells and inhibit the activation and proliferation of B cells and T cells, thereby reducing the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-659 has several advantages for lab experiments, including its high selectivity and potency, which make it an ideal tool for studying the role of BTK in cancer and autoimmune disorders. However, its limitations include its low solubility and stability, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for the study of TAK-659, including its potential applications in combination therapy with other drugs for the treatment of cancer and autoimmune disorders. Additionally, further research is needed to optimize the synthesis and formulation of TAK-659 for improved solubility and stability in lab experiments. Finally, the development of novel BTK inhibitors based on the structure of TAK-659 could lead to the discovery of new drugs for the treatment of cancer and autoimmune disorders.
Métodos De Síntesis
TAK-659 can be synthesized using a multistep process that involves the reaction of 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid with 3-(trifluoromethoxy)aniline in the presence of a coupling agent. The resulting intermediate is then reacted with a suitable amine to obtain the final product, TAK-659.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential applications in the treatment of various diseases, including cancer and autoimmune disorders. It has been found to inhibit the activity of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells and the immune response.
Propiedades
Fórmula molecular |
C18H15F3N4O2 |
|---|---|
Peso molecular |
376.3 g/mol |
Nombre IUPAC |
5-ethyl-1-phenyl-N-[3-(trifluoromethoxy)phenyl]triazole-4-carboxamide |
InChI |
InChI=1S/C18H15F3N4O2/c1-2-15-16(23-24-25(15)13-8-4-3-5-9-13)17(26)22-12-7-6-10-14(11-12)27-18(19,20)21/h3-11H,2H2,1H3,(H,22,26) |
Clave InChI |
VGSNZBJZAUJOHH-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)OC(F)(F)F |
SMILES canónico |
CCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(phenylsulfanyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B278726.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methylbenzoate](/img/structure/B278728.png)

![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-furylmethyl)amino]phenyl nicotinate](/img/structure/B278739.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]ethyl nicotinate](/img/structure/B278740.png)
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate](/img/structure/B278743.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide](/img/structure/B278749.png)

![2-{3-nitro-5-[(4-methylphenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-1-phenylethanone](/img/structure/B278752.png)

![2-(4-oxo-3(4H)-quinazolinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B278756.png)
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl nicotinate](/img/structure/B278757.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-fluorobenzoate](/img/structure/B278758.png)
![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 3,4-dichlorobenzoate](/img/structure/B278759.png)
